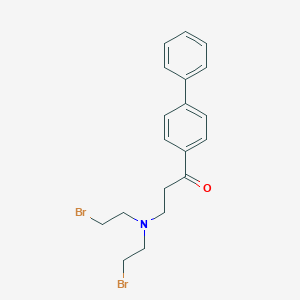
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl, also known as DBAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBAB is a derivative of biphenyl, which is a class of organic compounds widely used in the production of plastics, pesticides, and pharmaceuticals. The synthesis of DBAB involves the reaction of 4-aminobiphenyl with 2-bromoethyl acrylate, followed by the addition of sodium borohydride to reduce the resulting imine to the final product.
Mécanisme D'action
The mechanism of action of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been shown to bind to DNA and induce DNA damage, which may contribute to its potential as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects:
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to determine the specific mechanisms of action and potential side effects of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl on healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl in scientific research is its ease of synthesis and purification, which allows for large-scale production at a relatively low cost. However, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl is highly reactive and may require special handling and storage conditions to prevent degradation or contamination.
Orientations Futures
There are several potential future directions for research on 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl. One area of interest is the development of new synthetic methods for 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl derivatives with enhanced properties, such as increased solubility or improved cytotoxicity. Another area of research is the investigation of the biological mechanisms of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl, including its interactions with specific proteins and nucleic acids. Finally, further studies are needed to determine the potential applications of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl in areas such as organic electronics and metal ion detection.
Méthodes De Synthèse
The synthesis of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl involves a two-step process. Firstly, 4-aminobiphenyl is reacted with 2-bromoethyl acrylate in the presence of a base catalyst such as triethylamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the final product, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
Applications De Recherche Scientifique
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been extensively studied for its potential applications in various fields of scientific research. In the field of organic electronics, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been used as a building block for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Numéro CAS |
142058-13-7 |
|---|---|
Nom du produit |
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl |
Formule moléculaire |
C19H21Br2NO |
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
3-[bis(2-bromoethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Br2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Clé InChI |
JUMKLYDOIUWANQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr |
Autres numéros CAS |
142058-13-7 |
Synonymes |
4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl 4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl hydrochloride toxin 6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




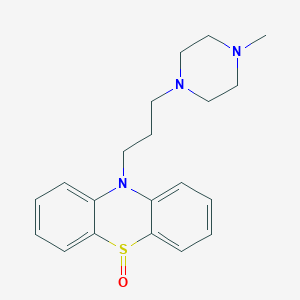

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
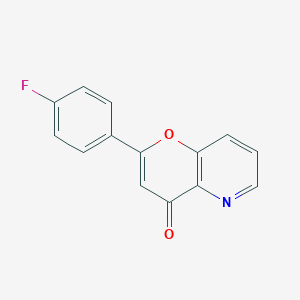
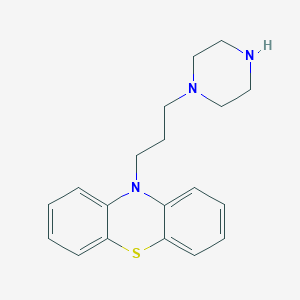

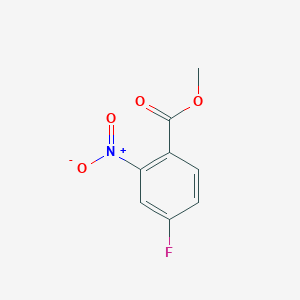
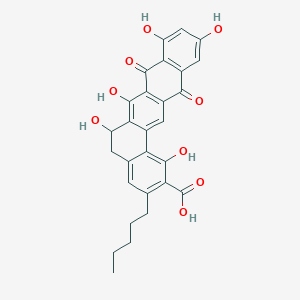


![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

